5,6-Dihydro-6-(4-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
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Overview
Description
5,6-Dihydro-6-(4-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is a complex heterocyclic compound It features a unique structure that combines elements of pyrrole, thiophene, and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-6-(4-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole and thiophene intermediates, followed by their cyclization to form the diazepine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-6-(4-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide variety of derivatives with different functional groups.
Scientific Research Applications
5,6-Dihydro-6-(4-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-6-(4-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-6-(4-fluorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
- 5,6-Dihydro-6-(4-bromophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
- 5,6-Dihydro-6-(4-methylphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
Uniqueness
The uniqueness of 5,6-Dihydro-6-(4-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for further research and development.
Properties
CAS No. |
137052-95-0 |
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Molecular Formula |
C17H15ClN2S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-5-methyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C17H15ClN2S/c1-11-10-21-17-14(11)9-19-16(15-3-2-8-20(15)17)12-4-6-13(18)7-5-12/h2-8,10,16,19H,9H2,1H3 |
InChI Key |
QEXQCZRSOCAXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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